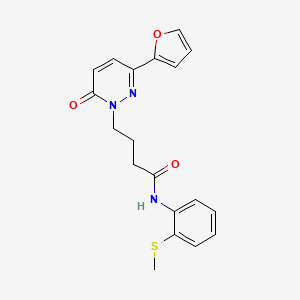

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

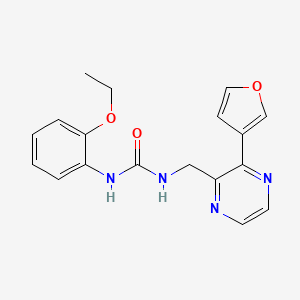

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan ring could be formed through a Paal-Knorr synthesis or similar method . The pyridazine ring might be synthesized through a condensation reaction of a 1,2-diketone with hydrazine. The amide group could be introduced through a reaction with an amine .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the furan and pyridazine rings, as well as the amide group. The furan ring is known to be reactive due to the presence of the oxygen atom, which can donate electron density into the ring. The pyridazine ring, with its two nitrogen atoms, might also be involved in various reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Facile Synthesis of Novel Compounds

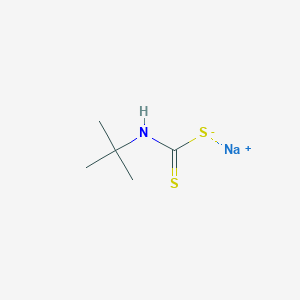

Research has led to the synthesis of a novel class of compounds including aminofuro, aminothieno[2,3-d]pyridazin-4(5H)-one, and 4-aminophthalazin-1(2H)-ones, starting from methyl 2-(2-methoxy-2-oxoethyl)furan and thiophene-3-carboxylate, demonstrating the compound's utility in creating fused pyridazinone skeletons and other derivatives through intramolecular cyclization and subsequent reactions (Koza et al., 2013).

Antiviral Activity and Heterocyclic Synthesis

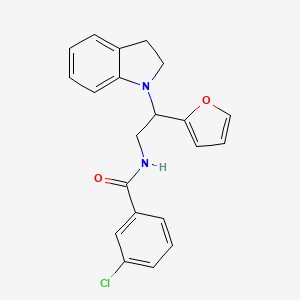

The conversion of furanones bearing a pyrazolyl group into heterocyclic systems has been explored, highlighting the compound's role in generating synthetic and biologically important heterocycles. Some derivatives have shown promising antiviral activities, suggesting potential applications in medicinal chemistry (Hashem et al., 2007).

Biological Activity

- Antimicrobial and Antiviral Properties: Studies have synthesized and evaluated the antimicrobial activities of indolyl-substituted furanones and related derivatives, creating compounds with significant biological importance. These compounds exhibit antimicrobial activities against a range of bacteria and fungi, demonstrating the therapeutic potential of derivatives related to 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide (Abou-Elmagd et al., 2015).

Advanced Synthesis Techniques

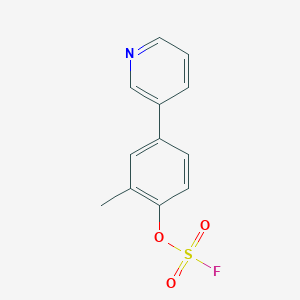

- Catalyzed Tandem Reactions: The compound has been utilized in In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This illustrates its role in facilitating complex chemical transformations that yield compounds with potential applications in various fields of chemistry and material science (Reddy et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-26-17-8-3-2-6-15(17)20-18(23)9-4-12-22-19(24)11-10-14(21-22)16-7-5-13-25-16/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEQQMTWUCVGEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide](/img/structure/B2860673.png)

![8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane](/img/structure/B2860674.png)

![2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2860677.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)

![2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2860687.png)

![(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2860688.png)

![Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2860690.png)